molecular formula C11H22N2O B13629371 4-Amino-N-tert-butylcyclohexane-1-carboxamide CAS No. 412290-86-9

4-Amino-N-tert-butylcyclohexane-1-carboxamide

Cat. No.: B13629371
CAS No.: 412290-86-9
M. Wt: 198.31 g/mol
InChI Key: NIZBFQAWDNPTHQ-UHFFFAOYSA-N
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Description

4-Amino-N-tert-butylcyclohexane-1-carboxamide (molecular formula: C₁₁H₂₂N₂O) is a cyclohexane derivative featuring an amino group at the 4-position and a tert-butyl carboxamide substituent. Its hydrochloride salt (BJ57039, C₁₁H₂₃ClN₂O, MW: 234.7661) is a common stabilized form, likely synthesized to enhance crystallinity or solubility for pharmaceutical or industrial applications .

Properties

CAS No.

412290-86-9

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

4-amino-N-tert-butylcyclohexane-1-carboxamide

InChI

InChI=1S/C11H22N2O/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h8-9H,4-7,12H2,1-3H3,(H,13,14)

InChI Key

NIZBFQAWDNPTHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1CCC(CC1)N

Origin of Product

United States

Preparation Methods

Hydantoin-Based Synthesis (Bucherer–Bergs Reaction)

One classical approach to preparing 4-amino-substituted cyclohexane carboxylic acid derivatives involves the Bucherer–Bergs reaction, which converts cyclohexanone derivatives into hydantoins, followed by hydrolysis to amino acids or derivatives.

  • Starting from 4-tert-butylcyclohexanone, reaction with potassium cyanide and ammonium salts in methanol/water yields 4-tert-butylcyclohexane-1-spiro-5'-hydantoin intermediates.
  • These hydantoins are then hydrolyzed under basic conditions (e.g., Ba(OH)2 at 150-160°C for 15 hours) to yield amino acid derivatives with amino and carboxylic acid functionalities.
  • The stereochemical outcome is influenced by the method: Bucherer synthesis favors the trans isomer, while Strecker synthesis tends to produce the cis isomer.
  • The hydantoin intermediate can be purified and characterized by IR (lactone C-O band ~1770 cm⁻¹) and NMR spectroscopy.

Strecker Synthesis

  • The Strecker synthesis involves the reaction of aldehydes or ketones with ammonium chloride and potassium cyanide to form aminonitriles, which upon hydrolysis yield amino acids.
  • For 4-tert-butylcyclohexanone, this method preferentially forms the cis-4-amino isomer.
  • This method is useful for obtaining stereochemically defined amino acid derivatives but may require additional steps for amide formation.

Direct Amidation and Protection Strategies

  • The conversion of 4-amino cyclohexane carboxylic acids to the corresponding carboxamides (such as N-tert-butylcarboxamide) can be achieved via amidation reactions.
  • Protection of the carboxyl group as tert-butyl esters is a common strategy to facilitate selective reactions on the amino group or amide formation.
  • The tert-butyl ester is typically introduced by reaction of the amino acid with isobutylene in the presence of an acid catalyst such as p-toluenesulfonic acid (PTSA) or silica impregnated with sulfuric acid, often in solvents like dichloromethane or dioxane.
  • This method offers advantages including one-step esterification from the amino acid, good conversion rates, and applicability to amino acids with or without hydroxyl groups.

One-Pot Process for trans-4-Amino-1-cyclohexanecarboxylic Acid Derivatives

  • A patented one-pot process allows preparation of trans-4-amino-1-cyclohexanecarboxylic acid derivatives with high trans selectivity (>75%) by hydrogenation of 4-aminobenzoic acid derivatives under basic conditions and low hydrogen pressure.
  • The process uses appropriate catalysts and solvents, with subsequent work-up involving acid-base extractions and purification steps.
  • The trans-4-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid can be isolated in high purity (99.1%) and good yield (~62%).

Detailed Preparation Procedure Example

Synthesis of 4-tert-butylcyclohexane-1-spiro-5'-hydantoin (Hydantoin Intermediate)

Reagents Conditions Yield (%) Notes
4-tert-butylcyclohexanone (30 g) KCN (13 g), NH4Cl (11 g), MeOH/H2O Room temp, 6 days 77% isolated solid
IR: 3330, 3140 cm⁻¹ (N-H), 2225 cm⁻¹ (C≡N)
NMR: tert-butyl singlet at 0.91 ppm

Hydrolysis to 1-Amino-trans-4-tert-butylcyclohexane-1-carboxylic Acid

Reagents Conditions Yield (%) Notes
Hydantoin intermediate (5 g) Ba(OH)2 (10 g), H2O (60 mL) 15 hr at 150-160°C Hydrolysis of hydantoin to amino acid mixture
Acidification with H2SO4 Separation of BaSO4 and benzoic acid by filtration

Protection of Carboxyl Group as tert-Butyl Ester

Reagents Conditions Yield (%) Notes
Amino acid Isobutylene, PTSA or silica/H2SO4 1-8 days, RT to 35°C Solvent: dichloromethane or dioxane
Work-up: bicarbonate wash, water, brine Product: tert-butyl ester hydrochloride salt

Amidation to Form N-tert-butylcarboxamide

  • Amidation typically involves activation of the carboxyl group (e.g., via acid chloride or coupling reagents) followed by reaction with tert-butylamine.
  • Specific conditions vary depending on protecting groups and desired stereochemistry.

Stereochemical Considerations

  • The stereochemistry of the amino acid and amide products is critical for biological activity.
  • Bucherer synthesis favors trans isomers, while Strecker synthesis yields cis isomers predominantly.
  • Separation and purification techniques, including crystallization and chromatography, are used to isolate desired stereoisomers.
  • NMR and IR spectroscopy provide confirmation of stereochemical assignments.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Product Stereochemistry Yield (%) Notes
Bucherer–Bergs Hydantoin 4-tert-butylcyclohexanone KCN, NH4Cl, MeOH/H2O, heat for hydantoin Predominantly trans ~70-80 Followed by Ba(OH)2 hydrolysis
Strecker Synthesis 4-tert-butylcyclohexanone KCN, NH4Cl, MeOH/H2O, room temp, 6 days Predominantly cis ~75 Aminonitrile intermediate
tert-Butyl Ester Formation Amino acid Isobutylene, PTSA or silica/H2SO4, 1-8 days N/A High Protects carboxyl group for amidation
One-Pot trans-4-amino acid 4-aminobenzoic acid derivative Catalyst, basic conditions, low H2 pressure >75% trans ~62 Industrially scalable process

Research Discoveries and Industrial Relevance

  • The Bucherer and Strecker syntheses remain foundational in preparing stereochemically defined cyclohexane amino acid derivatives, including 4-amino-N-tert-butylcyclohexane-1-carboxamide precursors.
  • The development of one-pot processes with high trans-selectivity and mild conditions has improved industrial feasibility.
  • Protection of carboxyl groups as tert-butyl esters using isobutylene and acid catalysts enables efficient amidation and peptide synthesis, reducing side reactions and impurities.
  • These methods support the synthesis of pharmacologically important compounds such as Oclacitinib and related molecules.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-tert-butylcyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, alkylating agents, and other nucleophiles.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-N-tert-butylcyclohexane-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-N-tert-butylcyclohexane-1-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

N-[4-(Aminomethyl)phenyl]-4-butylcyclohexane-1-carboxamide (CAS 1019400-32-8)

  • Molecular Formula : C₁₈H₂₈N₂O (MW: ~288.43).
  • Key Differences: Substituent: Replaces the tert-butyl group with a 4-aminomethylphenyl ring. Implications:

4-Methoxy-4-methylcyclohexanamine (BJ57036)

  • Molecular Formula: C₈H₁₇NO (MW: 143.2267).
  • Key Differences :
    • Functional Groups : Methoxy (-OCH₃) and methyl (-CH₃) substituents instead of carboxamide and tert-butyl.
    • Implications :
  • Lacking the carboxamide reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents .

1-Amino-4-tert-butylcyclohexanecarboxylic Acid (CAS 18672-76-9)

  • Molecular Formula: C₁₁H₂₁NO₂ (MW: 199.29).
  • Key Differences :
    • Functional Group : Carboxylic acid (-COOH) replaces the carboxamide (-CONH-t-Bu).
    • Implications :
  • The carboxylic acid is more acidic (pKa ~2–3) versus the carboxamide (pKa ~17–20), drastically altering ionization state and solubility at physiological pH.
  • Potential for salt formation (e.g., with amines) differs from the carboxamide, which forms hydrogen bonds without ionization .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Functional Group Characteristics
4-Amino-N-tert-butylcyclohexane-1-carboxamide HCl (BJ57039) C₁₁H₂₃ClN₂O 234.7661 tert-butyl, carboxamide Hydrogen bonding, hydrophobic bulk
N-[4-(Aminomethyl)phenyl]-4-butylcyclohexane-1-carboxamide C₁₈H₂₈N₂O ~288.43 phenyl, aminomethyl Aromatic π interactions, polar NH₂
4-Methoxy-4-methylcyclohexanamine (BJ57036) C₈H₁₇NO 143.2267 methoxy, methyl Electron-donating, reduced polarity
1-Amino-4-tert-butylcyclohexanecarboxylic Acid C₁₁H₂₁NO₂ 199.29 tert-butyl, carboxylic acid High acidity, ionizable at low pH

Biological Activity

4-Amino-N-tert-butylcyclohexane-1-carboxamide, also known as LY404039, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurological disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C11H23N2O
  • Molecular Weight : 197.32 g/mol

The compound features a cyclohexane ring substituted with an amino group and a tert-butyl group, contributing to its unique pharmacological properties.

This compound primarily acts as a modulator of metabotropic glutamate receptors (mGluRs), particularly mGluR2 and mGluR3. These receptors play a crucial role in synaptic transmission and are implicated in various neurological conditions, including anxiety and schizophrenia. By influencing the activity of these receptors, the compound can alter neurotransmitter release and neuronal excitability.

Neuropharmacological Effects

Research indicates that LY404039 exhibits anxiolytic-like effects in preclinical models. In studies involving rodent models, administration of the compound resulted in reduced anxiety-related behaviors, suggesting its potential as a therapeutic agent for anxiety disorders .

Anticonvulsant Properties

In addition to its anxiolytic effects, the compound has been investigated for its anticonvulsant properties. It has shown efficacy in various seizure models, indicating that it may be beneficial for treating epilepsy. The modulation of glutamate signaling is believed to play a significant role in these effects .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Anxiety Reduction :
    • Objective : To evaluate the anxiolytic effects of LY404039.
    • Method : Rodent models were subjected to behavioral tests (e.g., elevated plus maze).
    • Findings : The compound significantly reduced anxiety-like behaviors compared to controls, supporting its potential use in anxiety treatment.
  • Anticonvulsant Activity Assessment :
    • Objective : To assess the anticonvulsant properties of LY404039.
    • Method : Various seizure induction methods were employed.
    • Findings : The compound demonstrated significant protection against seizures, outperforming traditional anticonvulsants in certain models .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
This compoundModulates mGluR2/3; anxiolytic and anticonvulsantEffective in reducing anxiety and seizures
Trans-4-Amino-N-tert-butylcyclohexanecarboxamideSimilar structure; different receptor interactionsLess potent than LY404039
N-tert-ButylcyclohexanecarboxamideLacks amino group; primarily used in synthesisMinimal biological activity

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4-Amino-N-tert-butylcyclohexane-1-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step routes, including:

  • Cyclohexane ring formation : Cyclization of precursors (e.g., via Diels-Alder or Michael addition) to establish the cyclohexane backbone.
  • Functional group introduction : Sequential protection/deprotection (e.g., tert-butoxycarbonyl (Boc) groups for amino protection) , followed by carboxamide coupling using reagents like EDC/HOBt.
  • Optimization : Yield and purity depend on solvent choice (e.g., DMF for polar intermediates), temperature control (0–25°C for sensitive steps), and purification via flash chromatography or recrystallization .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., tert-butyl at C4, amino at C1) and cyclohexane chair conformation .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., C12_{12}H24_{24}N2_2O) and rule out side products .
  • IR spectroscopy : Peaks at ~1650 cm1^{-1} (amide C=O) and ~3300 cm1^{-1} (N-H stretch) confirm functional groups .

Advanced Research Questions

Q. What strategies can mitigate solubility challenges of this compound in aqueous biological assays?

  • Methodology :

  • Co-solvents : Use DMSO (≤10%) or cyclodextrins to enhance solubility without disrupting assay integrity .
  • Derivatization : Introduce hydrophilic groups (e.g., PEGylation or sulfonation) at non-critical positions to improve hydrophilicity .
  • Formulation : Nanoemulsions or liposomal encapsulation for sustained release in in vitro models .

Q. How does the stereochemistry of the cyclohexane ring influence the biological activity of this compound derivatives?

  • Methodology :

  • Stereoisomer synthesis : Prepare axial vs. equatorial tert-butyl/amino conformers via chiral catalysts or resolution techniques .
  • Biological testing : Compare IC50_{50} values in target assays (e.g., enzyme inhibition) to correlate stereochemistry with potency. For example, axial tert-butyl groups may enhance binding to hydrophobic enzyme pockets .
  • Computational modeling : Molecular docking (AutoDock Vina) to predict steric clashes or favorable interactions in active sites .

Q. What analytical methods are optimal for resolving enantiomeric impurities in this compound samples?

  • Methodology :

  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and hexane:isopropanol gradients for baseline separation .
  • Circular dichroism (CD) : Detect enantiomeric excess (ee) by measuring Cotton effects at 220–260 nm .
  • Polarimetry : Compare specific rotation values against pure enantiomer standards .

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